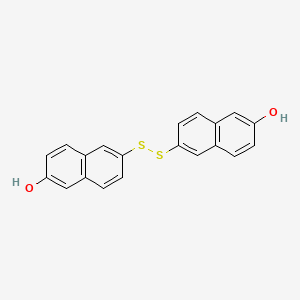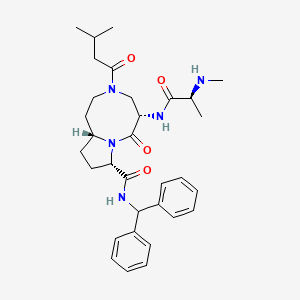
AT-406
Übersicht
Beschreibung
AT-406, auch bekannt als Xevinapant, ist ein potentes und oral bioverfügbares Mimetikum des zweiten Mitochondrien-abgeleiteten Aktivators der Caspasen (SMAC). Es wirkt als Antagonist der Inhibitoren von Apoptoseproteinen (IAPs), zu denen das X-gebundene Inhibitorprotein der Apoptose (XIAP), das zelluläre Inhibitorprotein der Apoptose 1 (cIAP1) und das zelluläre Inhibitorprotein der Apoptose 2 (cIAP2) gehören. Diese Verbindung hat ein signifikantes Potenzial gezeigt, die Apoptose zu induzieren und das Wachstum von Krebszellen in verschiedenen menschlichen Krebszelllinien zu hemmen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen. Der Syntheseweg beginnt typischerweise mit der Herstellung eines Triazol-Zwischenprodukts, gefolgt von der Entfernung von Schutzgruppen und Kondensationsreaktionen, um das Endprodukt zu bilden. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol, wobei bestimmte Temperatur- und pH-Kontrollen erforderlich sind, um die gewünschte Produktausbeute zu gewährleisten .
Industrielle Produktionsmethoden für this compound sind so konzipiert, dass Ausbeute und Reinheit optimiert und gleichzeitig die Produktionskosten minimiert werden. Diese Verfahren beinhalten oft die großtechnische Synthese unter Verwendung automatisierter Reaktoren und Reinigungstechniken wie Kristallisation und Chromatographie .
Chemische Reaktionsanalyse
This compound durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf seiner Wechselwirkung mit IAPs liegt. Die Verbindung bindet mit hoher Affinität an XIAP-, cIAP1- und cIAP2-Proteine, was zur Degradation dieser Proteine und zur Induktion der Apoptose führt. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Caspase-9 und andere Apoptose-assoziierte Proteine .
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die abgebauten Formen von IAPs und aktivierten Caspasen, die letztendlich zum Zelltod durch Apoptose führen .
Wissenschaftliche Forschungsanwendungen
AT-406 wurde ausgiebig auf seine möglichen Anwendungen in der Krebstherapie untersucht. Es hat eine signifikante Wirksamkeit gezeigt, die Apoptose in verschiedenen Krebszelllinien zu induzieren, darunter Ovar-, Darm- und Gebärmutterhalskrebs. Die Verbindung wurde auch auf ihre Fähigkeit untersucht, Krebszellen gegenüber Strahlentherapie zu sensibilisieren, was sie zu einem vielversprechenden Kandidaten für Kombinationstherapien macht .
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Wechselwirkung zwischen dem SMAC AVPI-Peptid und dem XIAP BIR3-Protein nachahmt. Diese Wechselwirkung stellt die Caspase-9-Aktivität wieder her, was zur Degradation von cIAP1 und zur Induktion der Apoptose führt. Die Verbindung bindet mit hoher Affinität an XIAP-, cIAP1- und cIAP2-Proteine und hemmt effektiv ihre anti-apoptotischen Funktionen und fördert den Zelltod .
Wirkmechanismus
Target of Action
AT-406 primarily targets the inhibitor of apoptosis proteins (IAPs), specifically XIAP, cIAP1, and cIAP2 . These proteins play crucial roles in regulating apoptosis, cell division, cell cycle progression, and signal transduction pathways .
Mode of Action
This compound acts as a Smac mimetic, closely mimicking the AVPI peptide in both hydrogen bonding and hydrophobic interactions with XIAP . It binds to XIAP, cIAP1, and cIAP2 proteins with Ki values of 66.4, 1.9, and 5.1 nM, respectively . This binding leads to the degradation of cIAP1 and down-regulation of XIAP, thereby promoting apoptosis .
Biochemical Pathways
This compound affects the apoptosis pathway by inhibiting IAPs. The inhibition of IAPs leads to the activation of caspases, which are key players in the execution-phase of cell apoptosis . This results in the induction of apoptosis in cancer cells .
Pharmacokinetics
This compound exhibits good pharmacokinetic properties and oral bioavailability in mice, rats, non-human primates, and dogs . It has been well-tolerated at doses up to 900 mg in patients with advanced cancer .
Result of Action
This compound has shown significant single-agent activity in 60% of human ovarian cancer cell lines examined in vitro and inhibits ovarian cancer progression in vivo . It has also been found to sensitize these cells to carboplatin, a standard first-line chemotherapy for ovarian cancer . Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and promoting the cleavage of PARP .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as hypoxia. For instance, this compound has been shown to more potently sensitize hypoxic cells to radiation than normoxic cells .
Biochemische Analyse
Biochemical Properties
Xevinapant plays a crucial role in biochemical reactions by inhibiting specific proteins involved in the regulation of apoptosis. It interacts with cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP). By inhibiting these proteins, Xevinapant releases the blockade on downstream caspase activity in the intrinsic apoptotic pathway and promotes proapoptotic tumor necrosis factor receptor signaling via the extrinsic pathway. Additionally, Xevinapant induces tumor necrosis factor-alpha expression via the noncanonical nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Cellular Effects
Xevinapant has significant effects on various types of cells and cellular processes. It influences cell function by enhancing apoptotic or necroptotic cell death. In cancer cells, Xevinapant restores sensitivity to apoptosis, thereby depriving them of one of their major resistance mechanisms. This compound also amplifies antitumor immune responses via NF-κB signaling. The impact of Xevinapant on cell signaling pathways, gene expression, and cellular metabolism is profound, leading to increased efficacy of chemotherapy and radiotherapy .
Molecular Mechanism
The mechanism of action of Xevinapant involves binding interactions with specific biomolecules and inhibition of apoptosis proteins. By inhibiting cIAP1, cIAP2, and XIAP, Xevinapant releases the blockade on caspase activity, promoting apoptosis. It also enhances proapoptotic signaling via the tumor necrosis factor receptor pathway and induces tumor necrosis factor-alpha expression through the noncanonical NF-κB pathway. These molecular interactions result in increased sensitivity of cancer cells to apoptosis and enhanced antitumor immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xevinapant change over time. The stability and degradation of Xevinapant have been studied, showing that it remains stable under various conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. Xevinapant’s ability to maintain its efficacy over time makes it a promising candidate for cancer treatment .
Dosage Effects in Animal Models
The effects of Xevinapant vary with different dosages in animal models. Studies have shown that Xevinapant is effective at various dosage levels, with threshold effects observed at specific concentrations. At higher doses, some toxic or adverse effects have been noted, but these are generally manageable. The therapeutic window of Xevinapant allows for effective treatment with minimal side effects .
Metabolic Pathways
Xevinapant is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate apoptosis. It affects metabolic flux and metabolite levels, contributing to its overall efficacy in cancer treatment. The interactions of Xevinapant with specific enzymes and cofactors are crucial for its function and therapeutic potential .
Transport and Distribution
Within cells and tissues, Xevinapant is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that Xevinapant reaches its target sites effectively. The transport and distribution mechanisms of Xevinapant are essential for its therapeutic action .
Subcellular Localization
Xevinapant’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that Xevinapant exerts its effects precisely where needed, enhancing its efficacy in cancer treatment .
Vorbereitungsmethoden
The synthesis of AT-406 involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a triazole intermediate, followed by the removal of protecting groups and condensation reactions to form the final product. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with specific temperature and pH controls to ensure the desired product yield .
Industrial production methods for this compound are designed to optimize yield and purity while minimizing production costs. These methods often involve large-scale synthesis using automated reactors and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
AT-406 undergoes various chemical reactions, primarily focusing on its interaction with IAPs. The compound binds to XIAP, cIAP1, and cIAP2 proteins with high affinity, leading to the degradation of these proteins and the induction of apoptosis. Common reagents used in these reactions include caspase-9 and other apoptosis-related proteins .
The major products formed from these reactions are the degraded forms of IAPs and activated caspases, which ultimately lead to cell death through apoptosis .
Vergleich Mit ähnlichen Verbindungen
AT-406 ist einzigartig in seiner hohen Bindungsaffinität zu mehreren IAPs und seiner potenten Induktion der Apoptose. Ähnliche Verbindungen umfassen Birinapant und LCL-161, die ebenfalls als IAP-Antagonisten wirken. this compound hat in bestimmten Krebszelllinien eine überlegene Wirksamkeit gezeigt und eine bessere orale Bioverfügbarkeit im Vergleich zu diesen Verbindungen .
Ähnliche Verbindungen::- Birinapant
- LCL-161
- GDC-0152
- TL32711
This compound zeichnet sich durch seine Fähigkeit aus, den schnellen Abbau von cIAP1 zu induzieren und seine Wirksamkeit in Kombinationstherapien .
Eigenschaften
IUPAC Name |
(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXUTRRVVSPWDZ-MKKUMYSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648496 | |
| Record name | (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071992-99-8 | |
| Record name | Xevinapant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071992998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEBIO-1143 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (5S,8S,10aR)-N-(Diphenylmethyl)-5-[(N-methyl-L-alanyl)amino]-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xevinapant | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WC8PXDD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-bromo-2-(10-methyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenoxy]acetic acid](/img/structure/B1669895.png)
![[(2R,3R,4R,5S)-2-(benzoyloxymethyl)-5-[(2R,3R,4R,5R)-5-(benzoyloxymethyl)-2-methoxy-4-phenylmethoxyoxolan-3-yl]oxy-4-phenylmethoxyoxolan-3-yl] 4-nitrobenzoate](/img/structure/B1669896.png)
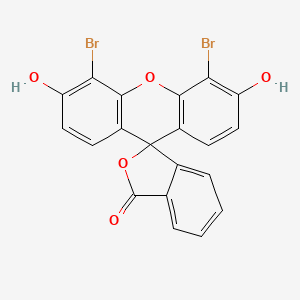


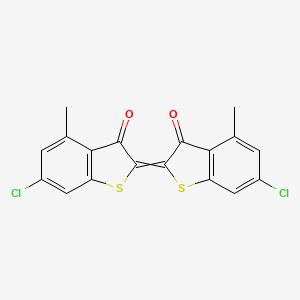
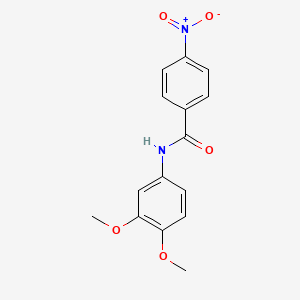
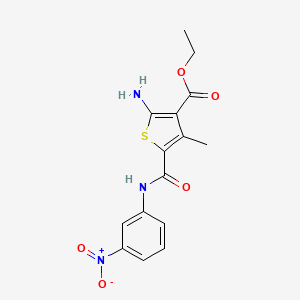
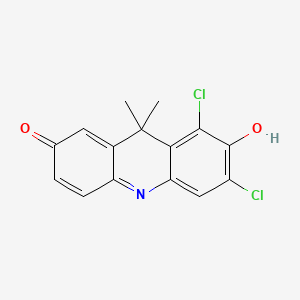

![N-(3-bromophenyl)-3-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]propanamide](/img/structure/B1669911.png)

